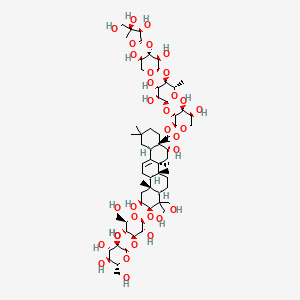
Platycodin D2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
Platycodin D2 (PD2) is a new saponin compound extracted from the traditional Chinese medicine Platycodon grandiflorum . The primary targets of PD2 are NIX and P21 , which play crucial roles in the process of mitophagy and cell senescence .
Mode of Action
PD2 interacts with its targets, leading to significant changes in cellular processes. It induces mitophagy in hepatocellular carcinoma (HCC) cells through NIX, thereby activating the P21/CyclinA2 pathway . This interaction promotes cell senescence, a crucial anti-cancer mechanism .
Biochemical Pathways
PD2 affects various biochemical pathways. It enhances autophagy and cell senescence, upregulates NIX and P21, and downregulates CyclinA2 . These changes in gene expression lead to the activation of the P21/CyclinA2 pathway, promoting cell senescence . PD2 also induces mitochondrial dysfunction , which is a key event in the process of mitophagy.
Pharmacokinetics
The pharmacokinetics of PD2 is currently under study . It’s known that the bioavailability of pd2 could be improved by being prescribed with glycyrrhiza uralensis fisch or by creating a new dosage form .
Result of Action
PD2 has been found to have no obvious toxic effect on normal hepatocytes, but it can significantly inhibit the proliferation of HCC cells . It induces mitochondrial dysfunction, enhances autophagy and cell senescence, upregulates NIX and P21, and downregulates CyclinA2 . These results indicate that PD2 induces HCC cell death through autophagy and aging .
Biochemical Analysis
Biochemical Properties
Platycodin D2 interacts with various enzymes and proteins, playing a significant role in biochemical reactions . It has been found to enhance autophagy and cell senescence, upregulate NIX and P21, and downregulate CyclinA2 .
Cellular Effects
This compound significantly inhibits the proliferation of Hepatocellular carcinoma (HCC) cells, induces mitochondrial dysfunction, and enhances autophagy and cell senescence . It influences cell function by regulating these cellular processes .
Molecular Mechanism
The molecular mechanism of this compound involves inducing mitophagy in HCC cells through NIX, thereby activating the P21/CyclinA2 pathway and promoting cell senescence . This mechanism explains how this compound exerts its effects at the molecular level .
Temporal Effects in Laboratory Settings
It has been observed that this compound has a good anti-tumor effect .
Dosage Effects in Animal Models
It has been shown to have a significant inhibitory effect on the proliferation of HCC cells .
Metabolic Pathways
It is known to interact with various enzymes and proteins, which suggests that it may have effects on metabolic flux or metabolite levels .
Transport and Distribution
Given its interactions with various biomolecules, it is likely that it interacts with transporters or binding proteins .
Subcellular Localization
Given its known interactions with various biomolecules, it is likely that it is directed to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The extraction of Platycodin D2 from Platycodon grandiflorum involves several steps. Initially, the plant material is dried and powdered. The powdered material is then subjected to solvent extraction using methanol or ethanol. The extract is concentrated and subjected to chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound .
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques ensures the purity and yield of the compound. Additionally, optimization of solvent systems and extraction conditions is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: Platycodin D2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties or to study its structure-activity relationships .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to introduce oxygen functionalities into the molecule.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions are carried out using reagents like alkyl halides or acyl chlorides to introduce new substituents
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different pharmacological activities .
Scientific Research Applications
Chemistry: Used as a starting material for synthesizing novel compounds with enhanced biological activities.
Biology: Investigated for its role in modulating cellular processes such as apoptosis, autophagy, and cell cycle regulation.
Medicine: Explored for its anti-cancer properties, particularly in hepatocellular carcinoma, where it induces cell death through autophagy and senescence
Industry: Potential applications in the development of new pharmaceuticals and as an adjuvant in vaccine formulations
Comparison with Similar Compounds
Platycodin D2 is part of a family of saponins found in Platycodon grandiflorum. Similar compounds include:
- Platycodin D
- Platycodin D3
- Platycoside E
- Polygalacin D
- Platyconic Acid A
Uniqueness: this compound is unique due to its specific molecular structure, which imparts distinct pharmacological properties. Compared to other saponins, this compound has shown a higher potency in inducing autophagy and cell senescence, making it a promising candidate for anti-cancer therapies .
Properties
IUPAC Name |
[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-10-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H102O33/c1-24-44(91-50-42(80)45(29(71)19-85-50)92-55-48(82)62(84,22-68)23-87-55)39(77)41(79)51(88-24)94-47-35(73)28(70)18-86-54(47)96-56(83)63-12-11-57(2,3)13-26(63)25-7-8-32-58(4)14-27(69)49(61(20-66,21-67)33(58)9-10-59(32,5)60(25,6)15-34(63)72)95-53-43(81)46(37(75)31(17-65)90-53)93-52-40(78)38(76)36(74)30(16-64)89-52/h7,24,26-55,64-82,84H,8-23H2,1-6H3/t24-,26-,27-,28-,29+,30+,31+,32+,33+,34+,35-,36+,37+,38-,39-,40+,41+,42+,43+,44-,45-,46-,47+,48-,49-,50-,51-,52-,53-,54-,55-,58+,59+,60+,62+,63+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQNZQURQNZGKZ-MXNHKPIDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(CO)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)C)C)(C)C)O)O)O)O)OC1C(C(C(CO1)O)OC1C(C(CO1)(CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CC[C@H]6[C@]([C@@]5(C[C@H]4O)C)(CC[C@@H]7[C@@]6(C[C@@H]([C@@H](C7(CO)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)C)C)(C)C)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O[C@H]1[C@@H]([C@](CO1)(CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H102O33 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1387.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
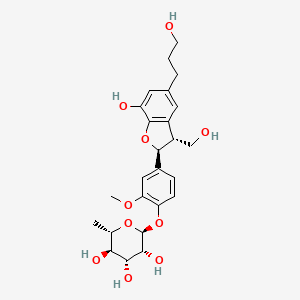

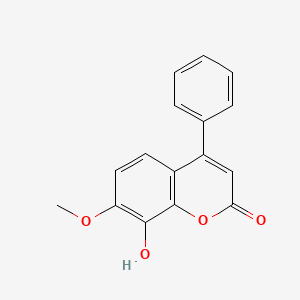
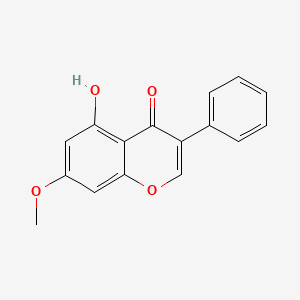

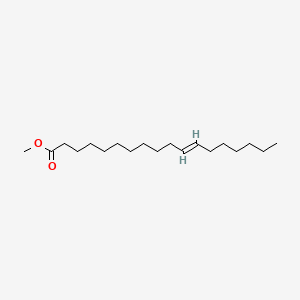
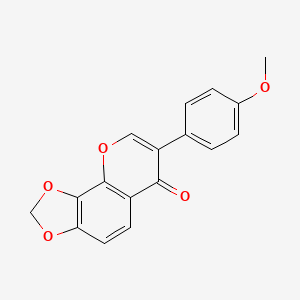


![2-[(9,10-dimethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B600589.png)
